5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride

Übersicht

Beschreibung

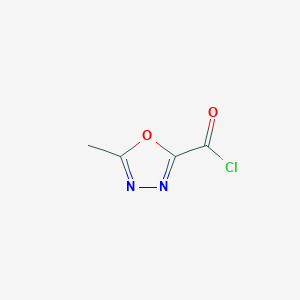

5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride is a chemical compound with the molecular formula C4H3ClN2O2 . It has an average mass of 146.532 Da and a monoisotopic mass of 145.988312 Da .

Synthesis Analysis

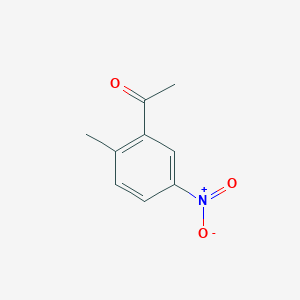

The synthesis of 1,3,4-oxadiazoles, such as 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride, often involves the annulation of hydrazides with methyl ketones . This process uses K2CO3 as a base and achieves an unexpected and highly efficient C-C bond cleavage . The reaction is proposed to go through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation .Molecular Structure Analysis

The molecular structure of 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride consists of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms . This ring is substituted at the 5-position with a methyl group and at the 2-position with a carbonyl chloride group .Physical And Chemical Properties Analysis

5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride has a predicted boiling point of 250.0±23.0 °C and a predicted density of 1.445±0.06 g/cm3 . Its pKa is predicted to be -5.44±0.10 .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride has been used in the synthesis of various novel compounds. For example, it has been utilized in the synthesis of 2-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazoles, showcasing its role in creating complex organic structures with potential biological activities (Obushak, Pokhodylo, Pidlypnyi, & Matiichuk, 2008).

Development of Antimicrobial Agents

Compounds derived from 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride have shown promising results in antimicrobial research. For instance, certain derivatives have demonstrated notable antibacterial and antifungal properties, suggesting their potential in developing new antimicrobial agents (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).

Potential in Cancer Research

Derivatives of 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride have been explored for their anticancer activities. Some studies have focused on synthesizing oxadiazolyl tetrahydropyridines and evaluating their anti-cancer properties, highlighting the potential of these compounds in cancer treatment research (Redda & Gangapuram, 2007).

Applications in Material Science

In the field of material science, oxadiazole derivatives, including those derived from 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride, have been investigated for their use in controlling metal corrosion. Their effectiveness as corrosion inhibitors for mild steel has been demonstrated, providing insights into their potential industrial applications (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).

Coordination Chemistry

Studies have also focused on the coordination chemistry of oxadiazole-bridged organic ligands, including those derived from 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride. These investigations provide valuable insights into the structural and chemical properties of these compounds, which can be pivotal in the development of new materials and catalysts (Wu, Xin, Ma, Wu, & Dong, 2013).

Fluoride Chemosensors

Research into the development of fluoride chemosensors has utilized oxadiazole compounds, highlighting their potential in creating sensitive and selective sensors for fluoride ions (Ma, Li, Zong, Men, & Xing, 2013).

Light-Emitting Applications

Oxadiazole derivatives, including those related to 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride, have been explored for their delayed luminescence properties. This research is significant in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices (Cooper, Zhang, Zhang, Ashokan, Fuentes-Hernandez, Salman, Kippelen, Barlow, & Marder, 2022).

Eigenschaften

IUPAC Name |

5-methyl-1,3,4-oxadiazole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2/c1-2-6-7-4(9-2)3(5)8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRASQZGKZFJLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00608525 | |

| Record name | 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride | |

CAS RN |

889131-28-6 | |

| Record name | 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[trans-4-(trans-4-Methylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B1592294.png)